molecular formula C12H24N2O2 B7107207 N-propan-2-yloxy-1-propylpiperidine-3-carboxamide

N-propan-2-yloxy-1-propylpiperidine-3-carboxamide

Cat. No.: B7107207
M. Wt: 228.33 g/mol
InChI Key: KMIDIEARBFXSHP-UHFFFAOYSA-N
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Description

N-propan-2-yloxy-1-propylpiperidine-3-carboxamide: is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

N-propan-2-yloxy-1-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-4-7-14-8-5-6-11(9-14)12(15)13-16-10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDIEARBFXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)NOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yloxy-1-propylpiperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a propylamine derivative with a suitable carboxylic acid derivative under controlled conditions. The reaction often requires a catalyst, such as an iron complex, to facilitate the formation and reduction of imine intermediates .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and reduction reactions. The use of phenylsilane as a reducing agent and a catalyst can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-propan-2-yloxy-1-propylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-propan-2-yloxy-1-propylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which N-propan-2-yloxy-1-propylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the formation of imine intermediates and subsequent reduction reactions .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness: N-propan-2-yloxy-1-propylpiperidine-3-carboxamide is unique due to its specific functional groups and the presence of both propyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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